7,8,3',4'-Tetrahydroxyflavone 7,8,3',4'-Tetrahydroxyflavone 3',4',7,8-Tetrahydroxyflavone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1-benzopyran-4-one is a member of flavones.
Brand Name: Vulcanchem
CAS No.: 3440-24-2
VCID: VC21341889
InChI: InChI=1S/C15H10O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-6,16-17,19-20H
SMILES: C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O)O
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

7,8,3',4'-Tetrahydroxyflavone

CAS No.: 3440-24-2

Cat. No.: VC21341889

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

7,8,3',4'-Tetrahydroxyflavone - 3440-24-2

Description 3',4',7,8-Tetrahydroxyflavone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1-benzopyran-4-one is a member of flavones.
CAS No. 3440-24-2
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one
Standard InChI InChI=1S/C15H10O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-6,16-17,19-20H
Standard InChI Key ARYCMKPCDNHQCL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O)O

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator